

Thermochemical properties of 2-Methylpyrimidin-5-ol

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Compound of Interest

Compound Name: 2-Methylpyrimidin-5-ol

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An In-Depth Technical Guide to the Thermochemical Properties of **2-Methylpyrimidin-5-ol**

Foreword for the Researcher

This document serves as a comprehensive technical guide on the thermochemical properties of **2-Methylpyrimidin-5-ol**, a heterocyclic compound of interest in medicinal chemistry and materials science. The stability, reactivity, and energy content of such molecules are fundamentally dictated by their thermochemical characteristics. For professionals in drug development and scientific research, a deep understanding of these properties is not merely academic; it is a cornerstone for predicting reaction outcomes, ensuring process safety, and designing novel molecular entities with desired stability profiles.

While direct, consolidated experimental data for **2-Methylpyrimidin-5-ol** is not abundant in publicly accessible literature, this guide synthesizes foundational thermochemical principles, data from analogous pyrimidine derivatives, and standard experimental and computational methodologies. It is structured to provide both a robust theoretical framework and practical, actionable insights for laboratory work. Our approach is to build a reliable thermochemical profile from the ground up, explaining the causality behind each analytical choice, thereby empowering the researcher to confidently navigate the thermal analysis of this and similar heterocyclic compounds.

Molecular Structure and Physicochemical Overview

2-Methylpyrimidin-5-ol, with the chemical formula $C_5H_6N_2O$, belongs to the pyrimidine family, a class of nitrogen-containing heterocycles that form the basis of nucleobases in DNA and RNA. The structure features a pyrimidine ring substituted with a methyl group at position 2 and a hydroxyl group at position 5. This arrangement of functional groups dictates its chemical behavior, including its capacity for hydrogen bonding and its tautomeric forms.

Key Physicochemical Identifiers:

- Molecular Formula: $C_5H_6N_2O$
- Molecular Weight: 110.11 g/mol
- General Properties: It is soluble in water, as well as in alcohol and ester solvents. The molecule can undergo condensation reactions.[\[1\]](#)

The presence of the hydroxyl group and the nitrogen atoms makes the molecule capable of acting as both a hydrogen bond donor and acceptor, influencing its melting point, boiling point, and solubility.

Core Thermochemical Properties: A Composite View

Direct experimental values for the standard enthalpy of formation (ΔfH°), molar heat capacity (C_p), and entropy (S°) of **2-Methylpyrimidin-5-ol** are not readily available in dedicated literature. This is common for specialized reagents. In such cases, the scientific community relies on a combination of computational chemistry and experimental analysis of structurally similar compounds to establish reliable estimates.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the enthalpy change when one mole of a substance is formed from its constituent elements in their standard states.[\[2\]](#)[\[3\]](#) It is a critical measure of a molecule's energetic stability. For nitrogen-containing heterocycles, ΔfH° is typically determined experimentally via static bomb combustion calorimetry, which measures the enthalpy of combustion (ΔcH°).[\[4\]](#) From this, the enthalpy of formation can be derived.[\[4\]](#)[\[5\]](#)

For context, a study on the analogous compound 2-amino-5-methylpyridine determined its standard molar enthalpy of formation in the crystalline state ($\Delta fH^\circ(\text{cr})$) to be -1.74 ± 0.57

$\text{kJ}\cdot\text{mol}^{-1}$.^[6] While the amino group differs from the hydroxyl group, this value provides a valuable reference point for a similarly substituted nitrogen heterocycle. Computational methods, such as the G3 level of theory, have also been used to accurately predict the gas-phase enthalpies of formation for other heterocyclic compounds, showing excellent agreement with experimental data.^[7]

Heat Capacity (Cp) and Thermal Behavior

Heat capacity measures the amount of heat required to raise a substance's temperature.^[8] For drug development, it is crucial for understanding how a material will behave during heating, processing, and storage. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for investigating these properties.^[9] ^[10]^[11]

- Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It reveals key thermal events such as melting point, enthalpy of fusion (ΔfusH), and decomposition onset temperature. Studies on various pyrimidine derivatives have utilized DSC to characterize their thermal stability.^[9]^[10] ^[11]
- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining decomposition temperature ranges and identifying multi-step degradation processes.^[9]^[11]

For many pyrimidine derivatives, thermal decomposition is a multi-step process that varies significantly with substitutions on the ring structure.^[9]^[10]^[11]

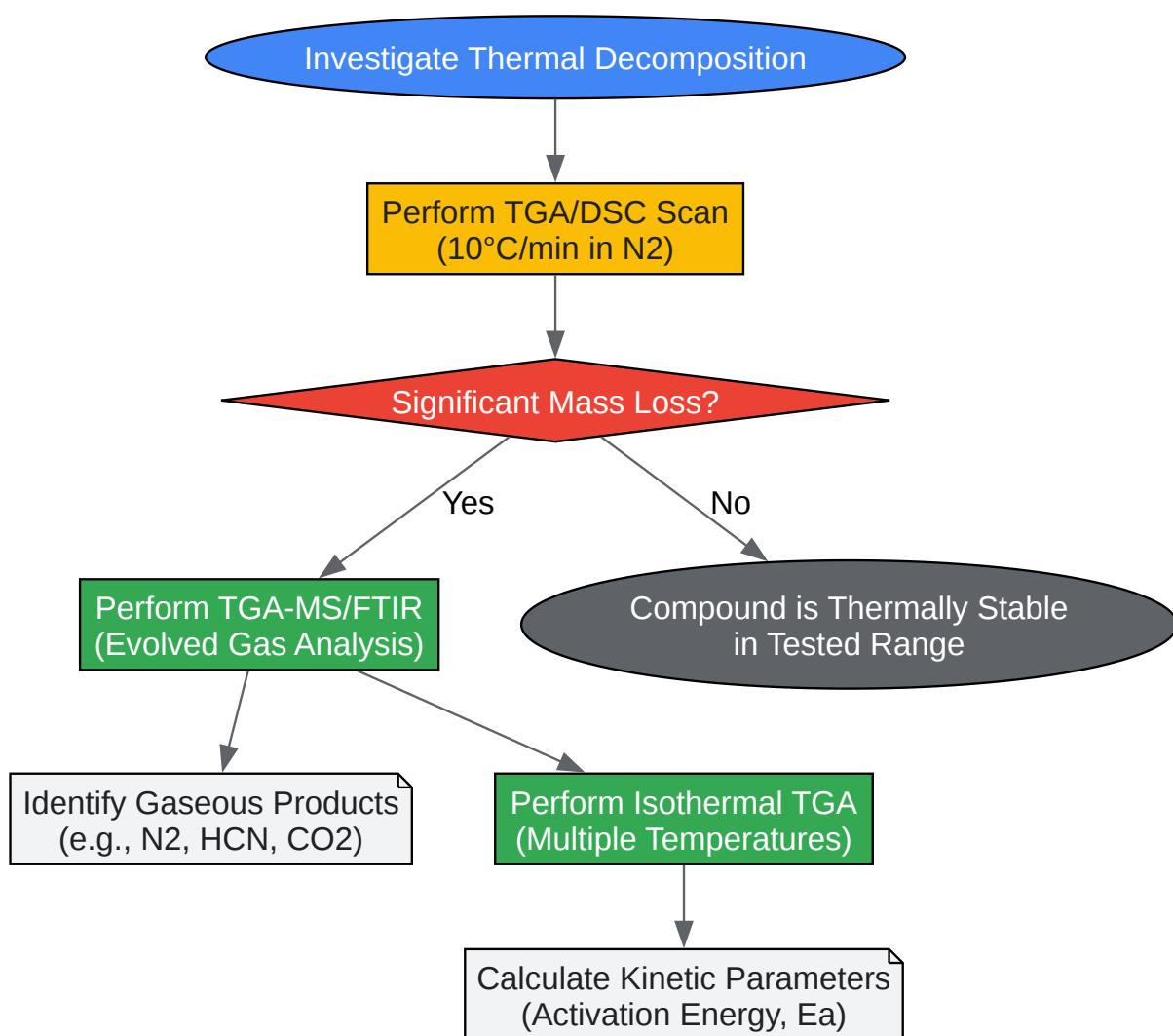
Experimental Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

This section provides a detailed, self-validating protocol for determining the melting point, enthalpy of fusion, and onset of thermal decomposition for **2-Methylpyrimidin-5-ol** using DSC. The causality behind each step is explained to ensure robust and reproducible results.

Objective: To determine the melting temperature (T_m), enthalpy of fusion (ΔfusH), and decomposition temperature (T_{dec}) of **2-Methylpyrimidin-5-ol**.

- Causality: A controlled heating rate and inert atmosphere are essential for obtaining clear, reproducible thermal event data. A typical heating rate of 10 °C/min is a standard practice that balances resolution and experimental time.[9][11]
- Procedure:
 - a. Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
 - b. Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 15 minutes to create an inert atmosphere.
 - c. Equilibrate the cell at a starting temperature (e.g., 30 °C).
 - d. Ramp the temperature at a constant rate of 10 °C/min up to a final temperature well beyond the expected decomposition (e.g., 350 °C).
- Data Analysis:
 - Causality: Specialized software is used to integrate the peaks corresponding to thermal events, providing quantitative data.
 - Procedure:
 - a. Melting Point (T_m): Identify the endothermic peak corresponding to melting. The peak maximum is typically reported as the melting temperature.
 - b. Enthalpy of Fusion ($\Delta_{\text{fus}}H$): Integrate the area of the melting peak. The software will calculate the enthalpy in J/g. Convert this to kJ/mol using the molecular weight of **2-Methylpyrimidin-5-ol**.
 - c. Decomposition Onset (T_{dec}): Identify the onset of the large exothermic or endothermic event following the melt. This indicates the beginning of thermal decomposition. The temperature at which the baseline begins to deviate is the onset temperature.

Below is a conceptual workflow for this experimental process.



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Caption: Logical workflow for thermal decomposition analysis.

Summary of Key Thermochemical Data (Estimated and Comparative)

Since direct experimental data for **2-Methylpyrimidin-5-ol** is sparse, this table presents a summary based on typical values for similar heterocyclic compounds and the methodologies described. This serves as a predictive baseline for researchers.

Property	Symbol	Expected Value / Range	Method of Determination	Reference Context
Standard Enthalpy of Formation (crystal)	$\Delta fH^\circ(\text{cr})$	-1 to -50 kJ/mol (estimated)	Combustion Calorimetry	Value for 2-amino-5-methylpyridine is -1.74 kJ/mol. [6]
Melting Temperature	T_m	~150 - 250 °C (estimated)	Differential Scanning Calorimetry (DSC)	Highly dependent on crystal packing and intermolecular forces.
Enthalpy of Fusion	$\Delta f\text{usH}$	15 - 30 kJ/mol (estimated)	Differential Scanning Calorimetry (DSC)	2-amino-5-methylpyridine shows a $\Delta f\text{usH}$ of 18.11 kJ/mol. [6]
Decomposition Onset Temperature (in N ₂)	$T_{\text{dec}}(\text{onset})$	>250 °C (estimated)	Thermogravimetric Analysis (TGA) / DSC	Many pyrimidine derivatives show stability up to this range. [9][11]

Conclusion

This guide provides a foundational understanding of the thermochemical properties of **2-Methylpyrimidin-5-ol**, grounded in established analytical principles and comparative data from related structures. While the absence of direct literature data necessitates an approach based

on estimation and analogy, the detailed experimental protocols for DSC and TGA offer a clear and reliable path for researchers to determine these critical parameters in the laboratory. The insights into enthalpy of formation, thermal stability, and decomposition pathways are essential for the safe and effective use of this compound in drug discovery and materials science, enabling informed decisions in synthesis, formulation, and process scale-up.

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